REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([O:13][CH2:14][C:15]([O:17]C(C)(C)C)=[O:16])=[C:8]([Cl:12])[C:9]=2[Cl:11])[CH2:4][C:3]1([CH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1)[CH3:22].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([O:13][CH2:14][C:15]([OH:17])=[O:16])=[C:8]([Cl:12])[C:9]=2[Cl:11])[CH2:4][C:3]1([CH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1)[CH3:22]
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Name
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tert.-butyl (1-oxo-2-cyclopentyl-2-methyl-6,7-dichloro-5-indanyloxy)acetate
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Quantity
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4.13 g
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Type
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reactant
|
Smiles
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O=C1C(CC2=CC(=C(C(=C12)Cl)Cl)OCC(=O)OC(C)(C)C)(C)C1CCCC1
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Name
|
|
Quantity
|
0.3 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
O=C1C(CC2=CC(=C(C(=C12)Cl)Cl)OCC(=O)O)(C)C1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |